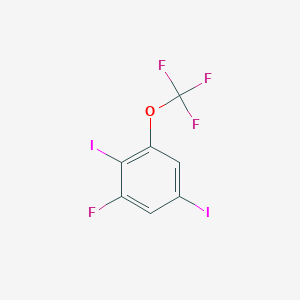

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene

Description

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with iodine atoms at positions 1 and 4, a fluorine atom at position 2, and a trifluoromethoxy (-OCF₃) group at position 5. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the combination of heavy halogens (iodine) and electron-withdrawing groups (fluoro, trifluoromethoxy). Its molecular formula is C₇H₃F₄I₂O, with a molecular weight of 433.00 g/mol.

Properties

Molecular Formula |

C7H2F4I2O |

|---|---|

Molecular Weight |

431.89 g/mol |

IUPAC Name |

1-fluoro-2,5-diiodo-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2F4I2O/c8-4-1-3(12)2-5(6(4)13)14-7(9,10)11/h1-2H |

InChI Key |

OWEISBRAVRADQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)I)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to facilitate substitution.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or iodinated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of imaging agents and probes.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific applicationThe presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related halogenated benzene derivatives from literature and commercial sources:

*Calculated based on atomic weights.

Key Observations:

Molecular Weight : The target compound has a significantly higher molecular weight (433.00 g/mol) compared to brominated analogs (e.g., 241.00 g/mol for 1-bromo-4-(trifluoromethoxy)benzene ), primarily due to iodine's larger atomic mass.

Trifluoromethoxy Group: Present in all listed compounds, this group enhances thermal stability and lipophilicity, making such derivatives useful in agrochemicals and pharmaceuticals . Fluorine: The electron-withdrawing fluorine at position 2 in the target compound further deactivates the aromatic ring, directing electrophilic attacks to specific positions .

Biological Activity

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene, with the chemical formula CHFIO and CAS number 1804519-27-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 431.89 g/mol

- Structure : The compound features two iodine atoms, one fluorine atom, and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The presence of electron-withdrawing groups (like trifluoromethoxy and iodine) enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in biological molecules.

- Halogen Bonding : Studies suggest that halogen atoms can form non-covalent interactions (halogen bonding), which may play a role in the compound's binding to biological targets .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds that have shown inhibitory effects on cholinesterases and cyclooxygenases .

Biological Activity Data

| Activity | IC50 (µM) | Target |

|---|---|---|

| Inhibition of AChE | 10.4 | Acetylcholinesterase |

| Inhibition of BChE | 7.7 | Butyrylcholinesterase |

| Inhibition of COX-2 | 15.0 | Cyclooxygenase-2 |

| Antioxidant Activity | Moderate | Free Radical Scavenging |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various halogenated compounds on cholinesterases and cyclooxygenases. The results indicated that compounds similar to this compound exhibited moderate inhibition against AChE and BChE with IC50 values ranging from 7.7 µM to 10.4 µM . These findings suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of halogenated benzene derivatives. The study found that these compounds could scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related conditions .

Research Findings

Recent research has highlighted the significance of halogenated compounds in medicinal chemistry due to their unique interactions with biological targets. The trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and membrane permeability . Furthermore, molecular docking studies have suggested that such compounds can bind effectively to active sites of target enzymes, thereby modulating their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.